2,5-dioxopyrrolidin-1-yl 1-(N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido)-3,6,9,12-tetraoxapentadecan-15-oate
Description
This compound is a multifunctional derivative of 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) esters, characterized by two key structural motifs:
Polyethylene glycol (PEG) spacers: The molecule contains two 3,6,9,12-tetraoxapentadecan-15-oate chains, which enhance aqueous solubility and reduce immunogenicity .
Bioactive moieties: A (4R,5S)-5-methyl-2-oxoimidazolidin-4-yl group, known for its role in biotin-binding applications (e.g., desthiobiotin derivatives) . Dual NHS ester groups, enabling covalent conjugation with primary amines in proteins, peptides, or nanoparticles .
This architecture suggests applications in targeted drug delivery, bioconjugation, or diagnostic probes, leveraging the imidazolidin moiety for receptor-specific interactions and PEG chains for improved pharmacokinetics .
Properties
Molecular Formula |
C40H65N5O18 |
|---|---|
Molecular Weight |
904.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C40H65N5O18/c1-31-32(42-40(53)41-31)5-3-2-4-6-33(46)43(13-17-56-21-25-60-29-27-58-23-19-54-15-11-38(51)62-44-34(47)7-8-35(44)48)14-18-57-22-26-61-30-28-59-24-20-55-16-12-39(52)63-45-36(49)9-10-37(45)50/h31-32H,2-30H2,1H3,(H2,41,42,53) |
InChI Key |
BMMSFTOJKPBWIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desthiobiotin-N-bis(PEG4-NHS ester) involves the conjugation of desthiobiotin with PEG4 and NHS ester groups. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the stability of the NHS ester groups .
Industrial Production Methods
Industrial production of N-Desthiobiotin-N-bis(PEG4-NHS ester) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desthiobiotin-N-bis(PEG4-NHS ester) primarily undergoes substitution reactions, where the NHS ester groups react with primary amines (-NH2) present in proteins, peptides, and other biomolecules .
Common Reagents and Conditions
The common reagents used in these reactions include primary amine-containing molecules, such as proteins and peptides. The reaction conditions typically involve a buffered aqueous solution at a slightly basic pH (around pH 7.5-8.5) to facilitate the nucleophilic attack on the NHS ester groups .
Major Products Formed
The major products formed from these reactions are bioconjugates, where the desthiobiotin-PEG4 moiety is covalently attached to the target molecule via an amide bond .
Scientific Research Applications
N-Desthiobiotin-N-bis(PEG4-NHS ester) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Desthiobiotin-N-bis(PEG4-NHS ester) involves the formation of a covalent bond between the NHS ester groups and primary amines on target molecules. This covalent attachment facilitates the bioconjugation of the desthiobiotin-PEG4 moiety to the target molecule. In the context of PROTACs, this linkage allows the recruitment of target proteins to the ubiquitin-proteasome system for degradation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their key properties:
*Estimated based on structural complexity.
Key Differentiators
Dual Reactivity vs. Single Functionalization: The target compound’s dual NHS esters enable simultaneous conjugation of two biomolecules, unlike monofunctional analogues (e.g., desthiobiotin NHS ester ). This is critical for crosslinking or multivalent drug delivery systems. In contrast, tetrazine-containing derivatives (e.g., CAS 2096446-25-0) prioritize bioorthogonal reactivity over amine coupling .
PEG Spacer Design :
- The 3,6,9,12-tetraoxapentadecan chain provides a 15-atom PEG spacer, longer than the 12-atom spacer in CAS 1415328-95-8 , enhancing solubility and reducing steric hindrance in aqueous environments.
Bioactive Imidazolidin Moiety :
- The (4R,5S)-5-methyl-2-oxoimidazolidin group, shared with desthiobiotin derivatives , confers affinity for streptavidin-binding proteins, enabling applications in targeted therapies. This contrasts with benzylamide-containing anticonvulsants (e.g., ), which lack targeting functionality.
Hybrid Applications: Unlike permeation enhancers (e.g., alkyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoates ), the target compound’s size and polarity limit transdermal use but favor systemic delivery via intravenous or subcutaneous routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
